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molecular formula C11H17ClN2O B8322884 2-(6-chloropyridin-3-yloxy)-N,N,2-trimethylpropan-1-amine

2-(6-chloropyridin-3-yloxy)-N,N,2-trimethylpropan-1-amine

Cat. No. B8322884
M. Wt: 228.72 g/mol
InChI Key: WHGNWFUOPQKIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481540B2

Procedure details

To a large capacity microwave tube containing 2-(6-chloropyridin-3-yloxy)-2-methylpropanal (354 mg, 1.77 mmol) and sodium triacetoxyborohydride (940 mg, 4.43 mmol) in dry dichloromethane (4 ml) was added glacial acetic acid (0.81 ml, 14.2 mmol) followed by a 2 M solution of dimethylamine (14.2 ml, 28.4 mmol, in tetrahydrofuran). The tube was capped and heated to 50° C. (oil bath) with vigorous stirring for 16 hours. The mixture was cooled to ambient and the contents poured into a separatory funnel containing an aqueous solution of saturated sodium bicarbonate (30 ml). Dichloromethane (30 ml) was added and the mixture was shaken. The contents were filtered through a plug of celite, washing well with dichloromethane. The filtrate was collected and washed with a brine solution (40 ml). The dichloromethane phase was collected and the aqueous phase was back extracted with methylene chloride (2×40 mL). The organic phases were combined, dried over magnesium sulfate, filtered and stripped. The material was purified by preparative thin layer chromatography (2 plates), eluting with 1.8% methanol/dichloromethane. The plates were then re-developed with 2.6% methanol/dichloromethane, and the product band was collected which provided the desired as a light yellow mobile oil, which slowly solidified on standing (255 mg). (M+H)+=229 m/e.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.2 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:13])([CH3:12])[CH:10]=O)=[CH:4][CH:3]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C.[CH3:32][NH:33][CH3:34].C(=O)(O)[O-].[Na+]>ClCCl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:13])([CH3:12])[CH2:10][N:33]([CH3:34])[CH3:32])=[CH:4][CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
354 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)OC(C=O)(C)C
Name
Quantity
940 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.81 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
14.2 mL
Type
reactant
Smiles
CNC
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was capped
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient and the contents
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
STIRRING
Type
STIRRING
Details
the mixture was shaken
FILTRATION
Type
FILTRATION
Details
The contents were filtered through a plug of celite
WASH
Type
WASH
Details
washing well with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
WASH
Type
WASH
Details
washed with a brine solution (40 ml)
CUSTOM
Type
CUSTOM
Details
The dichloromethane phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back extracted with methylene chloride (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The material was purified by preparative thin layer chromatography (2 plates)
WASH
Type
WASH
Details
eluting with 1.8% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
re-developed with 2.6% methanol/dichloromethane, and the product band was collected which
CUSTOM
Type
CUSTOM
Details
provided the

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=CC=C(C=N1)OC(CN(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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